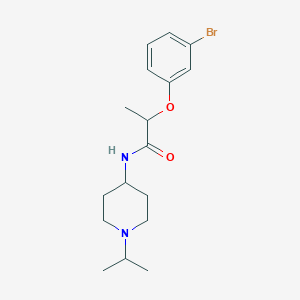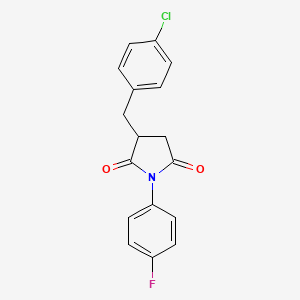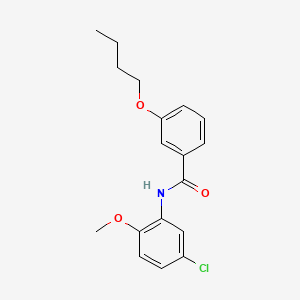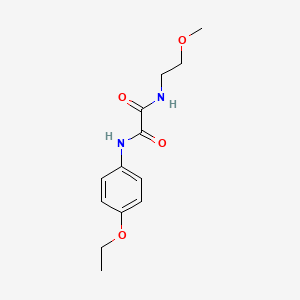
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPP belongs to the class of piperidine derivatives and has been found to possess a wide range of pharmacological properties.
作用機序
The exact mechanism of action of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is not fully understood, but it is believed to act primarily as a kappa opioid receptor agonist. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to modulate the activity of other neurotransmitter systems such as dopamine and serotonin, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been found to induce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to affect the cardiovascular system, causing changes in blood pressure and heart rate. Additionally, 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have a significant impact on the immune system, with studies suggesting that it may have anti-inflammatory properties.
実験室実験の利点と制限
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide offers several advantages for laboratory experiments, including its high potency and selectivity for the kappa opioid receptor. However, 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide also has some limitations, including its relatively short half-life and the potential for tolerance and dependence with prolonged use.
将来の方向性
There are several potential future directions for research on 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of novel analogs of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in various disease states, such as chronic pain and addiction. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide and its effects on various physiological systems.
合成法
The synthesis of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction of 3-bromophenol with N-isopropylpiperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 3-chloropropanoyl chloride to form 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.
科学的研究の応用
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in various therapeutic areas such as pain management, addiction treatment, and neurodegenerative disorders. Several studies have shown that 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide exhibits potent analgesic effects and can effectively reduce pain sensitivity in animal models. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-9-7-15(8-10-20)19-17(21)13(3)22-16-6-4-5-14(18)11-16/h4-6,11-13,15H,7-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLOVPHMUJQAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)

![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
